2-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of amides and is commonly referred to as FFA-1 or GSK-2981278. In
Scientific Research Applications
Synthesis and Anticonvulsant Activities
A key study in the realm of medicinal chemistry explored the synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, highlighting the significant potential of compounds like 2-(4-fluorophenyl)-N-(1-(furan-2-yl)propan-2-yl)acetamide. These compounds, particularly those with an alpha-furan-2-yl configuration, have shown exceptional efficacy in maximal electroshock-induced seizure (MES) tests in mice, rivaling the protection provided by phenytoin, a widely used anticonvulsant. The study conducted a detailed examination of structural modifications within these compounds, revealing stringent steric and electronic requirements for maximal activity (Kohn et al., 1993).
Anti-inflammatory and Analgesic Properties
Further research delved into the anti-inflammatory and analgesic properties of related N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides. This study synthesized a series of derivatives and evaluated their anti-inflammatory activity, identifying compounds with significant efficacy, thereby suggesting a promising avenue for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Synthesis Methodology and Environmental Considerations
A noteworthy advancement in synthetic methodology was demonstrated through the efficient synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides, showcasing a one-pot, three-component synthesis that underscores the environmental friendliness and high yield potential of such processes. This methodology presents a significant step forward in the eco-friendly synthesis of complex acetamides, including those related to this compound (Raju et al., 2022).
Molecular Docking and Antiviral Research
The antiviral research landscape has been enriched by studies focusing on the molecular docking and spectroscopic analysis of novel antiviral molecules, including derivatives similar to this compound. Such research offers quantum chemical insights into molecular structures, hydrogen-bonded interactions, and potential mechanisms against viruses like SARS-CoV-2, thereby opening new frontiers in the fight against emerging viral threats (Mary et al., 2020).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(furan-2-yl)propan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-11(9-14-3-2-8-19-14)17-15(18)10-12-4-6-13(16)7-5-12/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCIZWCJZHYRCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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